7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The structure of this compound consists of a chromen-4-one core with a bromoethoxy group at the 7th position and a phenyl group at the 3rd position.
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives, like 7-(2-Bromoethoxy)-3-phenylchromen-4-one, have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Cellular Effects
In cellular studies, 7-(2-Bromoethoxy)-3-phenylchromen-4-one has shown significant growth inhibition against MCF-7, a human breast cancer cell line . This suggests that the compound may interact with cellular processes and pathways in a way that inhibits cell proliferation.
Molecular Mechanism
It is known that the compound is synthesized through a Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide . This reaction results in the formation of an ether, which is a key structural component of 7-(2-Bromoethoxy)-3-phenylchromen-4-one .
Metabolic Pathways
Coumarin derivatives are known to be involved in various metabolic pathways, suggesting that 7-(2-Bromoethoxy)-3-phenylchromen-4-one may also participate in similar pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-3-phenylchromen-4-one.
Bromoethoxylation: The 7-hydroxy group is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethoxy or thiocyanatoethoxy derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the chromen-4-one core.
Scientific Research Applications
7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Fluorescent Probes: Due to its chromen-4-one core, it is used as a fluorescent probe in biological imaging and diagnostics.
Material Science: It is explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 7-(2-Bromoethoxy)-2H-chromen-2-one
- 4-(3-Bromopropoxy)-2H-chromen-2-one
- 7-(2-Bromoethoxy)coumarin
Comparison:
- Structural Differences: While these compounds share the bromoethoxy group, they differ in the position of the substituents and the core structure.
- Biological Activity: 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
7-(2-bromoethoxy)-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZALFOYLVJNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.